3-Bromo-1H-indazol-7-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Research (Medicinal Chemistry):

Scientific Field: Medicinal chemistry and oncology.

Summary: Researchers have investigated the anticancer properties of 3-Bromo-1H-indazol-7-ol. It has shown promise as a potential drug candidate for cancer treatment.

Methods and Experimental Procedures: Synthesis of 3-Bromo-1H-indazol-7-ol involves chemical reactions, such as bromination of indazole precursors. Researchers optimize reaction conditions, purification methods, and characterization techniques.

Results and Outcomes: In vitro and in vivo studies demonstrate its cytotoxic effects on cancer cells.

β3-Adrenergic Receptor Agonists (Pharmacology):

Scientific Field: Pharmacology and cardiovascular research.

Summary: Researchers design and synthesize 1H-indazole derivatives, including 3-Bromo-1H-indazol-7-ol, as potential β3-AR agonists.

Methods and Experimental Procedures: Chemical synthesis, receptor binding assays, and functional studies.

Results and Outcomes: Some derivatives exhibit agonistic activity at β3-adrenergic receptors, which could have implications for cardiovascular health.

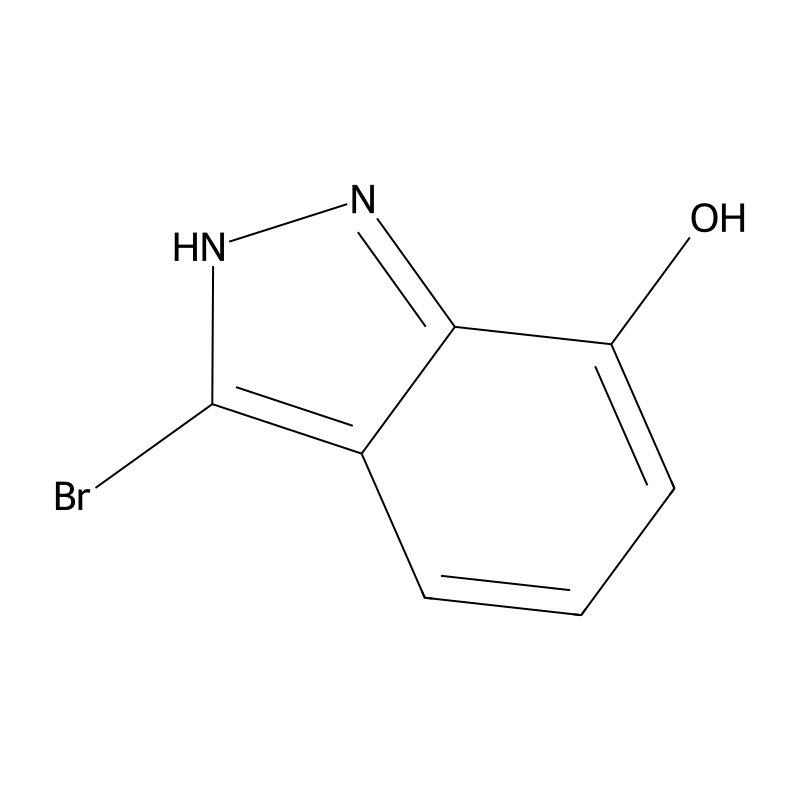

3-Bromo-1H-indazol-7-ol is a chemical compound classified within the indazole family, which consists of nitrogen-containing heterocyclic compounds. This specific compound features a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in derivatives such as 3-Bromo-1H-indazole-7-one.

- Reduction: The bromine atom may be reduced to yield 1H-indazol-7-ol.

- Substitution: The bromine can be replaced by various nucleophiles (e.g., amines, thiols) to generate different derivatives, expanding its utility in synthetic chemistry.

The compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. It has been shown to interact with CHK1 and CHK2 kinases, influencing various cellular processes such as cell proliferation and apoptosis. Its ability to modulate signaling pathways makes it a candidate for further exploration in drug development .

The synthesis of 3-Bromo-1H-indazol-7-ol typically involves two main steps:

- Bromination: The first step involves the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

- Hydroxylation: The subsequent introduction of the hydroxyl group can be achieved through oxidation methods, utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

In industrial settings, these reactions may be optimized for higher yields and purity using continuous flow reactors .

3-Bromo-1H-indazol-7-ol has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.

- Biochemical Research: In studies focusing on enzyme inhibition and cellular signaling pathways.

- Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules .

Research indicates that 3-Bromo-1H-indazol-7-ol interacts with several biological targets, particularly kinases involved in critical cellular processes. Its inhibitory effects on CHK1 and CHK2 suggest its role in cancer therapy by potentially disrupting tumor cell proliferation. Additionally, studies have shown its influence on nitric oxide synthases, further highlighting its versatility as a bioactive compound .

Similar CompoundsCompound Name Key Features 1H-indazole Parent compound without substituents 3-Bromo-1H-indazole Lacks the hydroxyl group at the 7-position 1H-indazol-7-ol Lacks the bromine atom at the 3-position

Uniqueness

| Compound Name | Key Features |

|---|---|

| 1H-indazole | Parent compound without substituents |

| 3-Bromo-1H-indazole | Lacks the hydroxyl group at the 7-position |

| 1H-indazol-7-ol | Lacks the bromine atom at the 3-position |

3-Bromo-1H-indazol-7-ol is distinguished by its combination of both bromine and hydroxyl functional groups. This unique structure enhances its reactivity and biological activity compared to its analogs, making it a valuable compound for research and potential therapeutic applications .